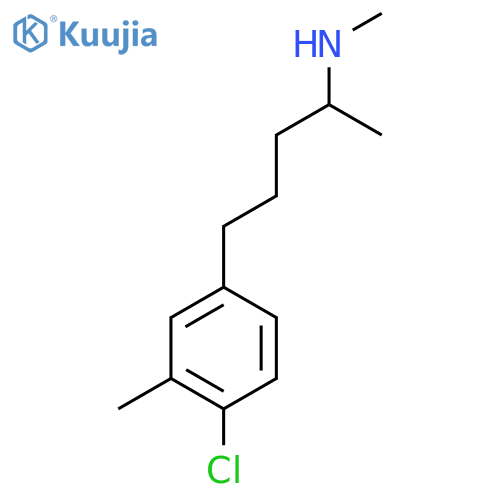

Cas no 2172269-02-0 (5-(4-chloro-3-methylphenyl)pentan-2-yl(methyl)amine)

5-(4-chloro-3-methylphenyl)pentan-2-yl(methyl)amine 化学的及び物理的性質

名前と識別子

-

- 5-(4-chloro-3-methylphenyl)pentan-2-yl(methyl)amine

- 2172269-02-0

- EN300-1282723

- [5-(4-chloro-3-methylphenyl)pentan-2-yl](methyl)amine

-

- インチ: 1S/C13H20ClN/c1-10-9-12(7-8-13(10)14)6-4-5-11(2)15-3/h7-9,11,15H,4-6H2,1-3H3

- InChIKey: GEZFTLDNPMHYTA-UHFFFAOYSA-N

- SMILES: ClC1C=CC(=CC=1C)CCCC(C)NC

計算された属性

- 精确分子量: 225.1284273g/mol

- 同位素质量: 225.1284273g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 15

- 回転可能化学結合数: 5

- 複雑さ: 172

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- XLogP3: 3.9

5-(4-chloro-3-methylphenyl)pentan-2-yl(methyl)amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1282723-5000mg |

[5-(4-chloro-3-methylphenyl)pentan-2-yl](methyl)amine |

2172269-02-0 | 5000mg |

$2858.0 | 2023-10-01 | ||

| Enamine | EN300-1282723-500mg |

[5-(4-chloro-3-methylphenyl)pentan-2-yl](methyl)amine |

2172269-02-0 | 500mg |

$946.0 | 2023-10-01 | ||

| Enamine | EN300-1282723-2500mg |

[5-(4-chloro-3-methylphenyl)pentan-2-yl](methyl)amine |

2172269-02-0 | 2500mg |

$1931.0 | 2023-10-01 | ||

| Enamine | EN300-1282723-50mg |

[5-(4-chloro-3-methylphenyl)pentan-2-yl](methyl)amine |

2172269-02-0 | 50mg |

$827.0 | 2023-10-01 | ||

| Enamine | EN300-1282723-1.0g |

[5-(4-chloro-3-methylphenyl)pentan-2-yl](methyl)amine |

2172269-02-0 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1282723-100mg |

[5-(4-chloro-3-methylphenyl)pentan-2-yl](methyl)amine |

2172269-02-0 | 100mg |

$867.0 | 2023-10-01 | ||

| Enamine | EN300-1282723-250mg |

[5-(4-chloro-3-methylphenyl)pentan-2-yl](methyl)amine |

2172269-02-0 | 250mg |

$906.0 | 2023-10-01 | ||

| Enamine | EN300-1282723-1000mg |

[5-(4-chloro-3-methylphenyl)pentan-2-yl](methyl)amine |

2172269-02-0 | 1000mg |

$986.0 | 2023-10-01 | ||

| Enamine | EN300-1282723-10000mg |

[5-(4-chloro-3-methylphenyl)pentan-2-yl](methyl)amine |

2172269-02-0 | 10000mg |

$4236.0 | 2023-10-01 |

5-(4-chloro-3-methylphenyl)pentan-2-yl(methyl)amine 関連文献

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

4. Book reviews

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

5-(4-chloro-3-methylphenyl)pentan-2-yl(methyl)amineに関する追加情報

5-(4-Chloro-3-Methylphenyl)Pentan-2-Yl(Methyl)Amine: A Comprehensive Overview

The compound 5-(4-chloro-3-methylphenyl)pentan-2-yl(methyl)amine (CAS No. 2172269-02-0) is a versatile organic molecule with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which combines a substituted phenyl group with a pentanamine backbone. Recent studies have highlighted its potential as a precursor for bioactive molecules, making it an essential component in modern drug discovery pipelines.

5-(4-Chloro-3-Methylphenyl)Pentan-2-Yl(Methyl)Amine exhibits remarkable stability under standard laboratory conditions, which makes it suitable for large-scale synthesis. Its chemical structure allows for easy functionalization, enabling researchers to explore its utility in creating novel bioactive agents. For instance, recent research has demonstrated its role in the development of selective kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases.

The synthesis of 5-(4-chloro-3-methylphenyl)pentan-2-yl(methyl)amine involves a multi-step process that includes nucleophilic substitution and amine alkylation. The use of advanced catalysts and reaction conditions has significantly improved the yield and purity of this compound. Moreover, the incorporation of green chemistry principles in its synthesis has reduced environmental impact, aligning with global sustainability goals.

One of the most promising applications of this compound lies in its ability to act as a building block for neuroprotective agents. Recent studies have shown that derivatives of 5-(4-chloro-3-methylphenyl)pentan-2-yl(methyl)amine can modulate glutamate receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. This discovery has opened new avenues for developing therapeutic agents with enhanced efficacy and reduced side effects.

In the agrochemical sector, 5-(4-chloro-3-methylphenyl)pentan-2-Yl(methyl)amine has been explored as a component in pesticides and herbicides. Its ability to interact with specific molecular targets in pests and weeds makes it a valuable asset in crop protection. Furthermore, ongoing research is focused on optimizing its formulation to improve bioavailability and reduce environmental toxicity.

The pharmacokinetic properties of 5-(4-chloro-3-methylphenyl)pentan-2-Yl(methyl)amine have also been extensively studied. Research indicates that it exhibits favorable absorption and distribution profiles, making it an ideal candidate for oral drug delivery systems. Additionally, its metabolic stability has been improved through structural modifications, enhancing its potential as a lead compound in drug development.

From a regulatory perspective, 5-(4-chloro-3-methylphenyl)pentan-2-Yl(methyl)amine has undergone rigorous safety assessments to ensure compliance with international standards. Its toxicological profile demonstrates low acute toxicity, which further supports its use in therapeutic and agricultural applications.

In conclusion, 5-(4-chloro-3-methylphenyl)pentan-2-Yl(methyl)amine (CAS No. 2172269-02-0) is a pivotal molecule with diverse applications across multiple industries. Its structural versatility, combined with recent advancements in synthesis and application techniques, positions it as a key player in the development of innovative solutions for healthcare and agriculture.

2172269-02-0 (5-(4-chloro-3-methylphenyl)pentan-2-yl(methyl)amine) Related Products

- 1472038-60-0(8-chloro-6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one)

- 2198584-35-7(6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one)

- 1903446-20-7(1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione)

- 1935239-97-6(4-(Oxolan-3-yl)oxane-4-carbaldehyde)

- 2171849-85-5(2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid)

- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)

- 1415560-72-3(Ethyl 4-tert-butyl-2-hydroxybenzoate)

- 1781329-42-7(Methyl 2,2-difluorocyclopentane-1-carboxylate)

- 951956-76-6(7-methoxy-N-(4-sulfamoylphenyl)methyl-1-benzofuran-2-carboxamide)

- 2763928-95-4(2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester)